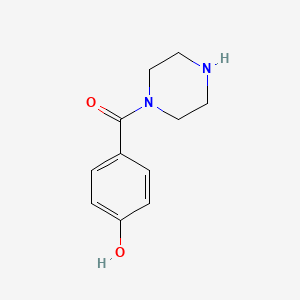![molecular formula C21H22N2O5 B1597875 3-{4-[4-(2-Methoxyphenyl)piperidino]-3-nitrophenyl}acrylic acid CAS No. 301334-95-2](/img/structure/B1597875.png)
3-{4-[4-(2-Methoxyphenyl)piperidino]-3-nitrophenyl}acrylic acid
描述
3-{4-[4-(2-Methoxyphenyl)piperidino]-3-nitrophenyl}acrylic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a piperidine ring substituted with a 2-methoxyphenyl group and a nitrophenyl group, both connected to an acrylic acid moiety. Its unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[4-(2-Methoxyphenyl)piperidino]-3-nitrophenyl}acrylic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which forms carbon-carbon bonds under mild conditions. This reaction involves the use of boronic acids and palladium catalysts to couple the nitrophenyl and methoxyphenyl groups to the acrylic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline production.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amine group, resulting in a different set of chemical properties.
Substitution: : The methoxy group can be substituted with other functional groups, altering the compound's reactivity and solubility.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, amides.
Substitution: : Methoxy-substituted derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the effects of nitro-containing compounds on biological systems. It may also serve as a probe to investigate cellular processes and pathways.
Medicine
In the medical field, derivatives of this compound could be explored for their potential therapeutic properties. Its structural similarity to other bioactive molecules makes it a candidate for drug development.
Industry
In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its unique properties may offer advantages in various manufacturing processes.
作用机制
The mechanism by which 3-{4-[4-(2-Methoxyphenyl)piperidino]-3-nitrophenyl}acrylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
4-(2-Methoxyphenyl)piperidine: : Similar structure but lacks the nitrophenyl and acrylic acid groups.
3-Nitrophenylacrylic acid: : Similar to the target compound but lacks the piperidine ring.
2-Methoxyphenylacetic acid: : Contains the methoxyphenyl group but lacks the nitrophenyl and piperidine components.
Uniqueness
The uniqueness of 3-{4-[4-(2-Methoxyphenyl)piperidino]-3-nitrophenyl}acrylic acid lies in its combination of functional groups, which provides a distinct set of chemical and biological properties compared to its similar compounds.
属性
IUPAC Name |
3-[4-[4-(2-methoxyphenyl)piperidin-1-yl]-3-nitrophenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-28-20-5-3-2-4-17(20)16-10-12-22(13-11-16)18-8-6-15(7-9-21(24)25)14-19(18)23(26)27/h2-9,14,16H,10-13H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWSGBHSRUMLOIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCN(CC2)C3=C(C=C(C=C3)C=CC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371580 | |
| Record name | 3-[4-[4-(2-methoxyphenyl)piperidin-1-yl]-3-nitrophenyl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301334-95-2 | |
| Record name | 3-[4-[4-(2-methoxyphenyl)piperidin-1-yl]-3-nitrophenyl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide](/img/structure/B1597793.png)


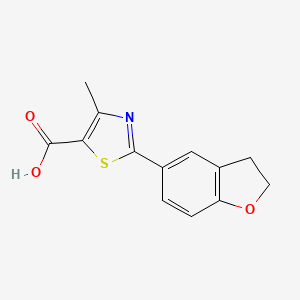
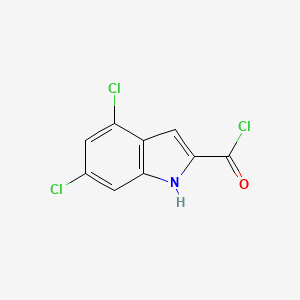
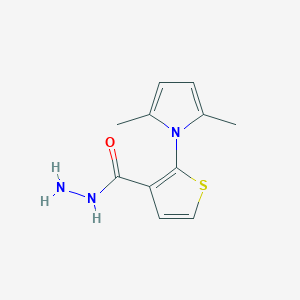
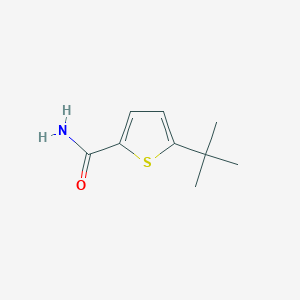
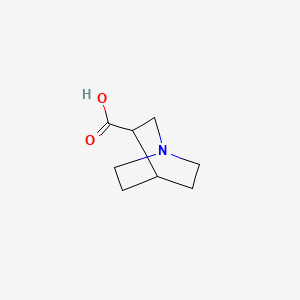

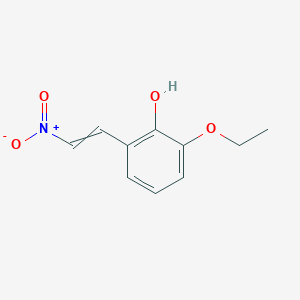

![2-Ethoxy-5-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1597811.png)
